molecular formula C8H9F3N2O B13667343 (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1256811-10-5

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13667343
CAS No.: 1256811-10-5
M. Wt: 206.16 g/mol
InChI Key: SZGHRDYULDFXKL-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is a high-value chemical intermediate designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. This compound belongs to the important class of trifluoromethylpyridine (TFMP) derivatives, which are renowned for their unique physicochemical properties imparted by the fluorine atoms and the pyridine ring . These properties are crucial for enhancing the biological activity, metabolic stability, and cell-membrane permeability of candidate molecules . In pharmaceutical research, this methanamine serves as a critical pharmacophore and building block. Its structure is analogous to intermediates used in developing potent anticancer agents. Research on similar N-aryl-N'-arylmethylurea scaffolds incorporating substituted pyridinyl groups has demonstrated excellent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) . The compound is also of significant interest in the synthesis of central nervous system (CNS) active drugs. Its properties can be optimized to influence the blood-brain barrier (BBB) permeability, making it a valuable scaffold in projects aiming to develop treatments for conditions like pain and opioid use disorder . Furthermore, the TFMP motif is a cornerstone in modern agrochemicals, found in numerous herbicides, insecticides, and fungicides . As a key synthetic intermediate, this compound offers researchers a versatile handle for further functionalization, enabling the exploration of new chemical space in the quest for novel active ingredients. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1256811-10-5

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,3,12H2,1H3

InChI Key

SZGHRDYULDFXKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Functionalization of a pyridine ring to introduce the trifluoromethyl and methoxy groups at the 5- and 3-positions, respectively.
  • Installation of the aminomethyl group at the 2-position of the pyridine ring, commonly via nucleophilic substitution or reductive amination.
  • Protection and deprotection steps may be necessary to control reactivity and selectivity.

Literature-Reported Methods

Pyridin-2-yl-methylamine Derivative Synthesis via Pyridine Ester Intermediates

A patent (WO1998022459A1) describes the preparation of pyridin-2-yl-methylamine derivatives with trifluoromethyl substitution. The key steps involve:

  • Formation of pyridine carboximidic acid methyl esters bearing protective groups such as 1,3-dioxolane at the 6-position.
  • Reaction of these intermediates with amines such as 2-aminoethanethiol at elevated temperatures (~130°C) to introduce aminomethyl functionalities.
  • Workup involving extraction and drying to isolate the aminomethyl pyridine derivatives.

Although this patent focuses on related pyridin-2-yl-methylamine derivatives, the methodology can be adapted for the methoxy-substituted analog by starting with appropriately substituted pyridine precursors.

Catalyzed Amination and Coupling Approaches

In a study published by ACS Publications (2014), derivatives of trifluoromethyl-substituted pyridines were synthesized via catalytic amination:

  • The use of palladium-based catalysts like xantphos facilitates the amination of brominated pyridine intermediates.
  • Coupling of 2-bromo-5-(trifluoromethyl)pyridine derivatives with amines under mild conditions yields aminopyridines.
  • Methoxy substitution can be introduced either before or after amination depending on the stability of intermediates.

This approach allows for a modular synthesis of a library of substituted aminopyridines, including methoxy and trifluoromethyl groups, by varying the starting pyridine amines and coupling partners.

Proposed Synthetic Route for this compound

Based on the above insights, a detailed synthetic sequence is proposed:

Step Reaction Reagents/Conditions Notes
1 Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine Starting from 3-hydroxy-5-(trifluoromethyl)pyridine, methylation with methyl iodide or dimethyl sulfate in basic medium Introduces methoxy group selectively at 3-position
2 Bromination at 2-position of pyridine ring Use of N-bromosuccinimide (NBS) or equivalent brominating agent Generates 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine intermediate
3 Catalytic amination to install aminomethyl group Palladium-catalyzed coupling with aminomethyl nucleophile (e.g., aminomethylboronic acid or aminomethylamine derivative) Xantphos or similar ligand catalyst, mild temperature (40-80°C)
4 Purification and isolation Chromatographic techniques or crystallization Yields pure this compound

This route leverages selective functional group transformations and modern catalytic amination methods to achieve the target molecule efficiently.

Analytical Data and Characterization

Typical characterization of the synthesized compound includes:

Technique Data/Result Interpretation
^1H NMR (400 MHz, DMSO-d6) Signals corresponding to methoxy protons (~3.7 ppm), aminomethyl protons (~3.0-4.0 ppm), and aromatic protons (6.5-8.5 ppm) Confirms substitution pattern and presence of aminomethyl group
^13C NMR Signals for methoxy carbon (~55 ppm), trifluoromethyl-substituted carbons, and aromatic carbons Structural confirmation
HRMS (ESI) Molecular ion peak matching molecular formula C8H10F3N2O Confirms molecular weight and purity
IR Spectroscopy Bands for NH2 stretching (~3300-3500 cm^-1), C-O stretching (~1100-1200 cm^-1), and aromatic C-H Functional group verification

These data are consistent with literature reports on related aminopyridine derivatives.

Research Findings and Comparative Analysis

Efficiency and Yield

  • Catalytic amination methods provide high yields (typically >70%) under mild conditions.
  • Protection/deprotection steps may reduce overall yield but improve selectivity.
  • Direct methylation of hydroxy precursors is efficient for methoxy introduction.

Advantages and Limitations

Method Advantages Limitations
Pyridine ester intermediates (Patent method) Well-established, versatile for various substitutions Requires high temperature, multiple steps
Catalytic amination (ACS method) Mild conditions, high selectivity, adaptable to various amines Requires expensive catalysts, sensitive to sterics
Direct methylation of hydroxy precursor Simple, high yield Requires availability of hydroxy-substituted pyridine

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine":

Scientific Research Applications

Trifluoromethylpyridine (TFMP) Derivatives
TFMP and its intermediates are important in the development of agrochemical and pharmaceutical compounds . Many compounds containing the TFMP sub-structure are currently undergoing clinical trials .

  • Fluazinam: A potent fungicide that interferes with the biochemistry of respiration. It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
    Glycine Transporter 1 (GlyT1) Inhibitors:
    A novel GlyT1 inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity . Introduction of a 3-pyridine group to the para and meta positions led to increased activities .

Sirtuin 2 (SIRT2) Inhibitors:
(5-Phenylfuran-2-yl)methanamine derivatives have been synthesized and studied as new human Sirtuin 2 inhibitors .

Synthesis of other compounds:
this compound, also known as View(1256811-10-5), has documentation regarding NMR, HPLC, LC-MS, and UPLC .

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of trifluoromethylpyridinyl methanamines. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Key Applications/Findings
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine 3-OCH₃, 5-CF₃, 2-CH₂NH₂ C₈H₉F₃N₂O Investigated for CNS targets due to enhanced blood-brain barrier permeability
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (ND-9902) 3-Cl, 5-CF₃, 2-CH₂NH₂ C₇H₆ClF₃N₂ Used in antiviral research; chlorine increases electrophilicity but may reduce solubility
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 5-CF₃, 2-CH₂NH₂ C₇H₇F₃N₂ Intermediate in TRPA1 inhibitor synthesis (e.g., compound S6); lacks methoxy, simplifying synthesis
(4-(Methylsulfonyl)benzylamino) analog (ND-9965) Benzyl-sulfone substituent C₉H₁₁F₃N₂O₂S Demonstrated anti-inflammatory activity; sulfone group enhances hydrogen bonding

Physicochemical and Pharmacokinetic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group in all analogs increases resistance to oxidative metabolism. However, the methoxy group in the target compound provides moderate electron-donating effects, balancing the strong electron-withdrawing nature of CF₃ .
  • Solubility: The hydrochloride salt forms (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) improve aqueous solubility, critical for intravenous formulations .
  • Synthetic Accessibility : Chloro-substituted analogs (e.g., ND-9902) require hazardous reagents for chlorination, whereas methoxy-substituted derivatives can be synthesized via milder nucleophilic substitution .

Biological Activity

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative notable for its unique structural features, including a methoxy and a trifluoromethyl group. These modifications are believed to enhance its biological activity and metabolic stability, making it a significant candidate in medicinal chemistry.

  • Molecular Formula : C8H8F3N
  • Molecular Weight : 210.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes and interaction with intracellular targets. This property is crucial for modulating the activity of enzymes and receptors involved in diverse biological processes.

Pharmacological Effects

Research indicates that compounds with trifluoromethyl or methoxy groups often exhibit enhanced biological properties. Specific studies have shown that this compound can influence:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, which are critical in metabolic pathways.
  • Receptor Binding : Its unique structural features may enhance binding affinity to specific receptors, potentially leading to therapeutic applications in treating various diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar pyridine derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting that this compound might also possess anticancer properties due to its structural similarities .
  • ADME Properties : The compound's absorption, distribution, metabolism, and excretion (ADME) profiles were assessed in various studies. The trifluoromethyl group was found to enhance metabolic stability while maintaining favorable pharmacokinetic properties .
  • Selectivity and Potency : Research highlighted the importance of substituents in determining the selectivity and potency of related compounds. Variations in substitution patterns on the pyridine ring can lead to significant differences in biological activity, emphasizing the need for further exploration of this compound .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride1005515-26-3Similar trifluoromethyl substitutionModerate enzyme inhibition
5-(Trifluoromethyl)picolinamide22245-86-9Different substitution patternLower potency against cancer cells
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride1416354-37-4Altered reactivity due to methyl groupVariable biological effects

This table illustrates how variations in substitution can impact the biological activity of pyridine derivatives.

Q & A

Q. What are the recommended synthetic routes for (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 3-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde using ammonia or methylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Key steps include:

  • Aldehyde preparation : Bromination of the pyridine ring followed by methoxy group introduction via nucleophilic substitution .
  • Reductive amination : Optimize pH (8–9), temperature (0–25°C), and solvent (methanol/THF) to minimize byproducts like over-reduced alcohols .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structure of this compound be validated experimentally?

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), NH₂ protons (~δ 1.5–2.5 ppm, broad), and pyridine aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Trifluoromethyl carbon (δ ~120–125 ppm, q, J = 30–40 Hz) and methoxy carbon (δ ~55 ppm) .
  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement. The methoxy and trifluoromethyl groups induce distinct torsion angles (5–10°) in the pyridine ring .
  • Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 237.1 (C₈H₁₀F₃N₂O⁺) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Candida albicans and Aspergillus fumigatus (comparable to fluconazole, see ).
  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinase targets (IC₅₀ via fluorometric assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~50–100 µM) .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. trifluoromethyl) influence the compound’s reactivity and bioactivity?

  • Electronic effects :
    • Methoxy (3-position): Electron-donating, enhances nucleophilic aromatic substitution (e.g., bromination at 4-position).
    • Trifluoromethyl (5-position): Electron-withdrawing, stabilizes negative charge in intermediates, affecting regioselectivity in cross-coupling reactions .
  • Biological impact :
    • Methoxy improves solubility (logP reduction by ~0.5), while trifluoromethyl enhances membrane permeability (logP increase by ~1.0) .
    • In antifungal assays, methoxy analogs show 2× higher activity than chloro derivatives ().

Q. What computational methods can predict binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., CYP51 for antifungal activity). The trifluoromethyl group shows hydrophobic interactions with Leu121 and Phe255 residues .
  • MD simulations : AMBER or GROMACS to assess stability of ligand-enzyme complexes over 100 ns. Key hydrogen bonds form between the amine group and Asp90 (distance ~2.8 Å) .
  • QSAR models : Train on pyridine derivatives (R² >0.85) to correlate substituent electronegativity with IC₅₀ values .

Q. How should researchers address contradictory data in biological activity studies?

  • Case example : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 75 µM) may arise from assay conditions. Mitigation strategies:
    • Standardize cell lines (e.g., ATCC-certified MCF-7), serum concentration (10% FBS), and incubation time (48–72 hrs).
    • Validate purity (>98%) via HPLC (C18 column, acetonitrile/water, UV 254 nm) .
    • Replicate experiments across labs with blinded samples to eliminate bias .

Q. What are the key challenges in scaling up synthesis, and how can they be resolved?

  • Byproduct formation : Over-reduction to alcohols (5–10% yield loss). Solutions:
    • Use milder reductants (e.g., NaBH(OAc)₃) or flow chemistry for precise temperature control (20±2°C) .
  • Purification bottlenecks : Replace column chromatography with pH-controlled crystallization (adjust to pH 6–7 for amine hydrochloride precipitation) .
  • Yield optimization : DOE (Design of Experiments) to identify critical factors (e.g., ammonia stoichiometry, 1.2 eq. optimal) .

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